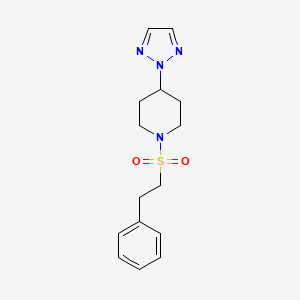

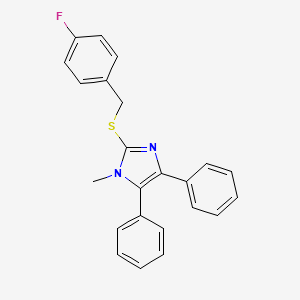

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

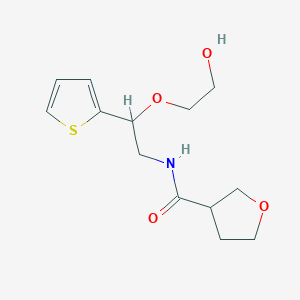

The molecule contains a pyridine ring, a piperidine ring, and a thiophene ring. Pyridine is a six-membered ring with one nitrogen atom, piperidine is a six-membered ring with one nitrogen atom and is fully saturated, and thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide bonds could be hydrolyzed under acidic or basic conditions. The pyridine ring could undergo electrophilic substitution reactions, and the thiophene ring could undergo reactions at the sulfur atom .Applications De Recherche Scientifique

Synthesis and Chemical Structure

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is part of a class of compounds with potential applications in various fields due to their unique chemical structures. Research focusing on pyridine and piperidine derivatives, similar in structural complexity, demonstrates their synthesis for targeted applications, including insecticides and medicinal chemistry. For instance, pyridine derivatives have shown significant insecticidal activity against certain aphid species, indicating their potential in agricultural applications (Bakhite et al., 2014). Moreover, piperidine and pyrrolidine compounds have been synthesized for their potential in pharmaceuticals, showing the versatility of these chemical structures in drug development (Cal et al., 2012).

Molecular Interaction and Pharmacological Potential

The interaction of similar compounds with biological receptors highlights their pharmacological potential. For instance, studies on cannabinoids have explored the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing insights into the design of compounds with potential therapeutic applications in neurological disorders (Shim et al., 2002). Additionally, research on specific opioid receptors has identified novel antagonists, suggesting potential applications in treating addiction and depression (Grimwood et al., 2011).

Catalytic and Synthetic Applications

The compound's structural features, including the pyridinyl and piperidinyl groups, are crucial in catalysis and synthetic chemistry. Research on N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a promoter for Cu-catalyzed N-arylation, demonstrates the role of these structural motifs in facilitating chemical transformations at room temperature, highlighting their importance in organic synthesis and potentially pharmaceutical manufacturing (Bhunia et al., 2022).

Propriétés

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-17(18(24)21-13-16-2-1-11-25-16)20-12-14-5-9-22(10-6-14)15-3-7-19-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFNRTVVKMGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)